BenchChemオンラインストアへようこそ!

(2S)-2-(4-fluorophenyl)piperidine

NMDA receptor pharmacology NR2B subunit selectivity enantiomer-specific binding

(2S)-2-(4-Fluorophenyl)piperidine is a chiral, enantiomerically defined secondary amine belonging to the 2-arylpiperidine class. It bears a para-fluorophenyl substituent at the C2 position of the piperidine ring in the (S) absolute configuration.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 1187468-21-8
Cat. No. B1588368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(4-fluorophenyl)piperidine
CAS1187468-21-8
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1
InChIKeyIAQQDIGGISSSQO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(4-Fluorophenyl)piperidine (CAS 1187468-21-8): Procurement-Grade Chiral Piperidine Building Block for CNS and Chemokine-Targeted Drug Discovery


(2S)-2-(4-Fluorophenyl)piperidine is a chiral, enantiomerically defined secondary amine belonging to the 2-arylpiperidine class. It bears a para-fluorophenyl substituent at the C2 position of the piperidine ring in the (S) absolute configuration . The compound is primarily sourced as a synthetic intermediate and fragment for medicinal chemistry programs, particularly in the construction of central nervous system (CNS)-active molecules and chemokine receptor antagonists [1]. The free base is a liquid at ambient temperature with a predicted pKa of 9.65, reflecting modestly attenuated basicity relative to unsubstituted 2-phenylpiperidine due to the electron-withdrawing 4-fluoro substituent .

Why Substituting (2S)-2-(4-Fluorophenyl)piperidine with Its Racemate, Opposite Enantiomer, or Non-Fluorinated Analog Risks Project Failure


Generic substitution of this compound with the racemate (CAS 383128-03-8), the (R)-enantiomer (CAS 1187468-22-9), or the des-fluoro 2-phenylpiperidine introduces risks that propagate directly to downstream lead quality. Enantiomers of structurally related 4-fluorophenylpiperidine-containing drugs such as eliprodil exhibit markedly different NR2B-NMDA receptor affinities, demonstrating that stereochemistry at the piperidine C2 position is a critical determinant of target engagement . The 4-fluoro substituent attenuates piperidine basicity by approximately 0.1 pKa units compared to 2-phenylpiperidine (predicted pKa 9.74), a shift that correlates with reduced affinity for the cardiac hERG channel and thus lower predicted cardiotoxicity liability in derived drug candidates [1]. Procurement of the incorrect stereoisomer or non-fluorinated analog therefore cannot replicate the integrated electronic and chiral properties required for structure-activity relationships established in lead series such as CCR2 antagonists, where the (2S)-2-(4-fluorophenyl) scaffold is explicitly specified in potent, selective clinical candidates [2].

Quantitative Differentiation Evidence for (2S)-2-(4-Fluorophenyl)piperidine vs. Closest Analogs


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer—Impact on NMDA Receptor Subtype Binding Affinity

In the structurally analogous 4-fluorophenylpiperidine drug eliprodil, chromatographic resolution of the racemate followed by enantiomer-specific NR2B binding assays revealed that the (R)- and (S)-enantiomers exhibit markedly different affinities for NR2B subunit-containing NMDA receptors . The racemic eliprodil has an IC50 of 1 µM at NR2B-containing NMDA receptors; individual enantiomers show divergent potency profiles . While eliprodil itself differs from the target compound, the chiral center corresponds directly to the C2 position of the piperidine ring bearing the 4-fluorophenyl group, establishing a class-level precedent that the (S) and (R) configurations are not pharmacologically interchangeable.

NMDA receptor pharmacology NR2B subunit selectivity enantiomer-specific binding

Piperidine Basicity Modulation: 4-Fluorophenyl vs. Unsubstituted Phenyl—Predicted pKa Comparison

The predicted pKa of the piperidine nitrogen in (2S)-2-(4-fluorophenyl)piperidine is 9.65 ± 0.10, compared to 9.74 ± 0.10 for 2-phenylpiperidine (the des-fluoro analog) . The electron-withdrawing 4-fluoro substituent thus reduces basicity by approximately 0.09 pKa units. This magnitude of basicity attenuation is consistent with the chemoninformatic analysis by Le Roch et al. (2024), which demonstrated across a library of fluorinated piperidines that fluorine substitution notably lowers pKa, and that reduced basicity correlates with diminished affinity for the cardiac hERG potassium channel—a critical antitarget in drug safety assessment [1].

physicochemical property prediction pKa modulation hERG liability

Validated Application in CCR2 Antagonist Lead Series: (2S) Stereochemistry Required for Potent Chemokine Receptor Binding

A systematic medicinal chemistry campaign at Merck Research Laboratories established that the (2S)-2-(4-fluorophenyl) scaffold is a critical stereochemical element in potent, selective CCR2 antagonists. The lead compound (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)butanamide, which explicitly requires the (2S) configuration at the carbon bearing the 4-fluorophenyl group, demonstrated high CCR2 binding affinity (IC50 = 4 nM, human monocyte) in the optimized analog series [1]. Replacement of the 4-(4-fluorophenyl)piperidine moiety with heteroaryl piperidine or carboxyphenyl-piperidine subunits in a related CCR2 antagonist series resulted in analogs that retained CCR2 potency but required comprehensive re-optimization of selectivity versus the I(Kr) channel, underscoring the non-trivial structure-activity relationship around this fluorophenylpiperidine motif [2].

CCR2 antagonism chemokine receptor stereochemistry requirement lead optimization

Fragment-Based Drug Design Suitability: Fluorinated Piperidine 3D Character and Lead-Likeness vs. Non-Fluorinated Congeners

Le Roch et al. (2024) synthesized a library of fluorinated piperidines including 2-(4-fluorophenyl)piperidine derivatives and systematically evaluated their three-dimensionality and lead-likeness using chemoinformatic tools [1]. The fluorine atoms were found to notably lower pKa values across the library, which directly correlated with reduced predicted affinity for hERG channels. The 3D character of fluorinated 2-arylpiperidines, as measured by plane of best fit (PBF) and principal moments of inertia (PMI) descriptors, exceeded that of flat aromatic fragments, making them privileged starting points for fragment growth campaigns where sp³ enrichment is desired. One fluorinated piperidine scaffold from this library was recognized by the catalytic pocket of SARS-CoV-2 3CLPro, demonstrating target engagement [1]. These class-level findings position (2S)-2-(4-fluorophenyl)piperidine as a characterized, chemoinformatically profiled fragment with known pKa, 3D character, and lead-likeness parameters that distinguish it from non-fluorinated 2-arylpiperidines.

fragment-based drug discovery 3D fragments lead-likeness physicochemical profiling

Optimal Procurement and Application Scenarios for (2S)-2-(4-Fluorophenyl)piperidine Based on Quantitative Evidence


Stereospecific CCR2 Antagonist Lead Optimization Campaigns

Programs building on the Merck CCR2 antagonist chemotype should source (2S)-2-(4-fluorophenyl)piperidine as the chirally pure building block rather than attempting chiral resolution of the racemate. The (2S) scaffold is explicitly specified in lead compound 9 (CCR2 IC50 = 4 nM for optimized analog 29), and the SAR around the 4-fluorophenylpiperidine moiety has been systematically explored with respect to both CCR2 potency and I(Kr) channel selectivity [1]. Procurement of the pre-resolved (S)-enantiomer eliminates a chiral separation step and ensures consistency with published SAR data.

NR2B-Selective NMDA Receptor Antagonist Design

Research groups developing subtype-selective NMDA receptor antagonists should consider (2S)-2-(4-fluorophenyl)piperidine as a chiral building block for constructing NR2B-selective ligands. The precedent established by enantiomer-resolved eliprodil demonstrates that the (R) and (S) configurations of 4-fluorophenylpiperidine-containing molecules confer markedly different NR2B affinities . Starting from the enantiomerically pure (S)-building block enables direct access to stereochemically defined lead candidates without post-synthetic chiral separation.

Fragment-Based Drug Discovery Prioritizing Low hERG Liability

Fragment-based drug discovery (FBDD) programs seeking sp³-enriched piperidine fragments with favorable cardiac safety profiles should prioritize (2S)-2-(4-fluorophenyl)piperidine over non-fluorinated 2-phenylpiperidine. The predicted pKa reduction of ~0.09 units (9.65 vs. 9.74) correlates with diminished hERG channel affinity based on the systematic chemoinformatic analysis of fluorinated piperidines by Le Roch et al. [2]. Additionally, the 3D character of the 2-arylpiperidine scaffold exceeds that of flat aromatic fragments, providing a superior starting point for fragment growth.

Chiral Pool Synthesis of CNS-Targeted APIs Requiring Defined Piperidine Stereochemistry

Contract research organizations (CROs) and pharmaceutical development groups synthesizing CNS-active APIs that incorporate a chiral 2-arylpiperidine motif should procure (2S)-2-(4-fluorophenyl)piperidine as a pre-validated chiral pool intermediate. The compound's free base form (liquid, MW 179.23, predicted pKa 9.65) is compatible with standard amide coupling, reductive amination, and N-alkylation conditions. Using the enantiomerically defined building block avoids the yield loss and analytical burden associated with chiral resolution of racemic intermediates, directly improving process mass intensity and reducing development timelines.

Quote Request

Request a Quote for (2S)-2-(4-fluorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.